molecular formula C8H9BrZn B6303059 4-Ethylphenylzinc bromide CAS No. 438459-55-3

4-Ethylphenylzinc bromide

Cat. No.: B6303059
CAS No.: 438459-55-3
M. Wt: 250.4 g/mol
InChI Key: UWUNPQXGRONAMZ-UHFFFAOYSA-M
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Description

4-Ethylphenylzinc bromide is an organometallic compound widely used in organic synthesis. It is a versatile reagent that plays a crucial role in various chemical reactions, making it an essential tool in the field of chemical research. The compound has the molecular formula C8H9BrZn and a molecular weight of 250.4531 .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylphenylzinc bromide is typically prepared through the reaction of 4-ethylbromobenzene with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

C8H9Br+ZnC8H9ZnBr\text{C}_8\text{H}_9\text{Br} + \text{Zn} \rightarrow \text{C}_8\text{H}_9\text{ZnBr} C8​H9​Br+Zn→C8​H9​ZnBr

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes the use of high-purity reagents and solvents, as well as advanced purification techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylphenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where it acts as a nucleophile.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reactions are typically carried out in polar aprotic solvents like THF.

    Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst and a base such as potassium carbonate.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Aromatics: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Ethylphenylzinc bromide has a wide range of applications in scientific research, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Material Science: It is employed in the preparation of advanced materials with specific properties.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 4-ethylphenylzinc bromide involves the transfer of the ethylphenyl group to an electrophilic substrate. This transfer is facilitated by the zinc atom, which acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate .

Comparison with Similar Compounds

    Phenylzinc Bromide: Similar in structure but lacks the ethyl group.

    4-Methylphenylzinc Bromide: Similar but has a methyl group instead of an ethyl group.

Uniqueness: 4-Ethylphenylzinc bromide is unique due to the presence of the ethyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent for specific synthetic applications where the ethyl group plays a crucial role.

Properties

IUPAC Name

bromozinc(1+);ethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.BrH.Zn/c1-2-8-6-4-3-5-7-8;;/h4-7H,2H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUNPQXGRONAMZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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